5-Chloro-3-nitro-1H-indole
Overview
Description
5-Chloro-3-nitro-1H-indole is a derivative of indoles . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their various biologically vital properties .
Synthesis Analysis
Indole derivatives have been synthesized using various classical and advanced methods . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds .
Molecular Structure Analysis
Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .
Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be found in databases like PubChem .
Scientific Research Applications
Corrosion Inhibition
5-Chloro-3-nitro-1H-indole derivatives are investigated for their potential as corrosion inhibitors. Research by Ahmed et al. (2018) focused on synthesizing new derivatives and analyzing their corrosion inhibition efficiency using various techniques, including quantum mechanical methods and electrochemical measurements. The study found specific derivatives showing promising results in protecting carbon steel against corrosion in sea water environments (Ahmed et al., 2018).
Antimicrobial and Antifungal Activities
Compounds containing the this compound moiety have been studied for their antimicrobial and antifungal properties. Malik et al. (2010) synthesized sulfur-nitrogen donor ligands using 5-Chloro-1H-indole-2,3-dione and evaluated their biological activity against various pathogenic bacterial and fungal strains, finding appreciable biocidal properties (Malik et al., 2010).
Photosynthesis and Plant Growth Inhibition
Souza et al. (2020) conducted a study on indole derivatives, including this compound, for their potential as photosynthesis and plant growth inhibitors. The research demonstrated that certain derivatives could act as postemergent herbicides by reducing the dry biomass of specific weeds, indicating their utility in agricultural applications (Souza et al., 2020).
Antituberculosis Activity
In the context of antituberculosis activity, derivatives of this compound have been explored. Karalı et al. (2007) synthesized a series of these derivatives and evaluated their in vitro activity against Mycobacterium tuberculosis, with some compounds showing significant inhibitory activity (Karalı et al., 2007).
Antiproliferative Activities
Research on the antiproliferative activities of 5-nitroindole-2,3-dione derivatives, a closely related compound, has also been conducted. For instance, Karalı (2002) evaluated a series of these derivatives against human tumor cell lines, finding some compounds with marked effects, highlighting their potential in cancer research (Karalı, 2002).
Antiviral Activity
Akdemir and Ermut (2013) synthesized a derivative, 5-chloro-1'-methyl-5'-nitro-3H-spiro[1,3-benzothiazole-2,3'-indole]-2'(1'H)-one, and tested it for antiviral activity against various DNA and RNA viruses, demonstrating its potential in antiviral research (Akdemir & Ermut, 2013).
Mechanism of Action
Target of Action
5-Chloro-3-nitro-1H-indole, like many indole derivatives, is known to bind with high affinity to multiple receptors . These targets play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
aureus by damaging their membranes .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities . For example, some indole derivatives have shown inhibitory activity against influenza A .
Pharmacokinetics
The pharmacokinetic properties of indole derivatives can significantly impact their bioavailability and therapeutic potential .
Result of Action
Indole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Researchers have extensively explored indole derivatives as potential anti-tubercular agents or drugs . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
Properties
IUPAC Name |
5-chloro-3-nitro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-1-2-7-6(3-5)8(4-10-7)11(12)13/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COCDVZRHARWGKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649904 | |
Record name | 5-Chloro-3-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213542-01-9 | |
Record name | 5-Chloro-3-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.